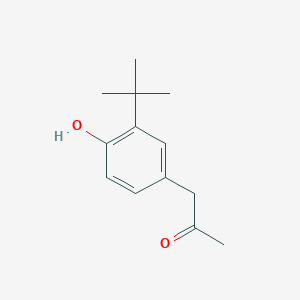
3-Oxo-3,4-dihydro-1H-2-benzopyran-4-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-oxoisochroman-4-yl acetate is an organic compound belonging to the class of isochromans Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxoisochroman-4-yl acetate typically involves the acylation of isochroman derivatives. One common method includes the reaction of isochroman-4-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like diethyl ether under reflux conditions to yield the desired acetate ester .
Industrial Production Methods
Industrial production of 3-oxoisochroman-4-yl acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-oxoisochroman-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted isochroman derivatives, which can be further functionalized for specific applications.
科学研究应用
3-oxoisochroman-4-yl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-oxoisochroman-4-yl acetate involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
Isochroman-4-one: A precursor in the synthesis of 3-oxoisochroman-4-yl acetate.
3-oxoisochroman-4-yl propionate: A similar compound with a propionate ester group instead of an acetate group.
2-oxo-2H-chromen-3-yl acetate: Another related compound with a chromen structure.
Uniqueness
3-oxoisochroman-4-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetate ester group makes it a versatile intermediate in organic synthesis, allowing for further functionalization and derivatization.
属性
CAS 编号 |
87532-14-7 |
|---|---|
分子式 |
C11H10O4 |
分子量 |
206.19 g/mol |
IUPAC 名称 |
(3-oxo-1,4-dihydroisochromen-4-yl) acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)15-10-9-5-3-2-4-8(9)6-14-11(10)13/h2-5,10H,6H2,1H3 |
InChI 键 |
MSJDFPKFABMAJQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C2=CC=CC=C2COC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)

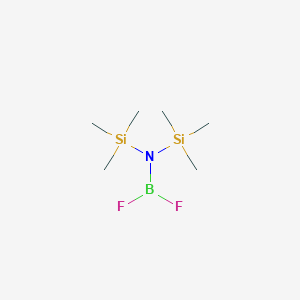
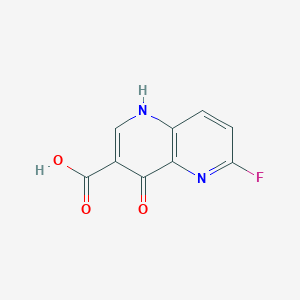

![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)
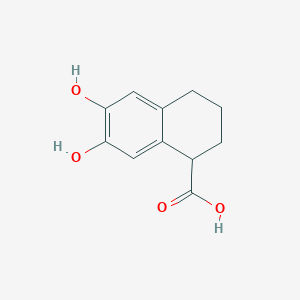
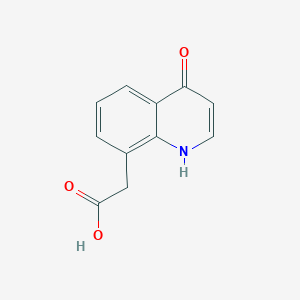
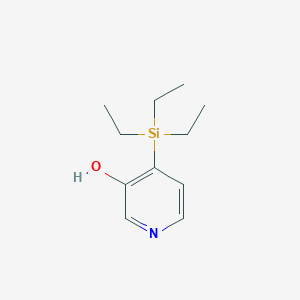
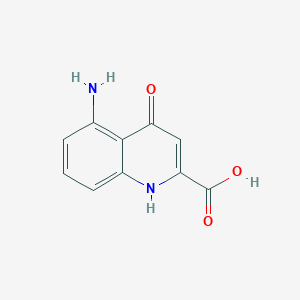
![Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B11894214.png)
